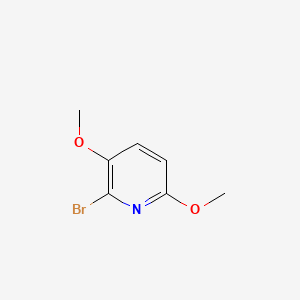
2-Bromo-3,6-dimethoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,6-dimethoxypyridine is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 . It is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrNO2/c1-10-5-3-4-6(11-2)9-7(5)8/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 218.05 .Applications De Recherche Scientifique
Synthesis of Complex Compounds
The synthesis and reactivity of 2-Bromo-3,6-dimethoxypyridine have been extensively studied, demonstrating its utility in the formation of various complex molecules. For instance, it has been employed in the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, showcasing its role in forming bipyridyl compounds with potential applications in coordination chemistry and as ligands in catalysis (Chen Yu-yan, 2004). Additionally, its involvement in the regioselective ortho-lithiation of halopyridines further emphasizes its significance in introducing functional groups at specific positions on the pyridine ring, leading to the synthesis of compounds like 3-Bromo-2,6-dimethoxy-4-diphenylphosphinopridine with potential in developing phosphorus-containing ligands (Yuyin Chen et al., 2004).
Metal Complex Formation
This compound is also instrumental in the synthesis of metal complexes, highlighting its role in inorganic chemistry. The formation of (Pyrazolyl)pyridine ruthenium(III) complexes from derivatives of this compound demonstrates its utility in constructing metal-organic frameworks and complexes for various applications, including catalysis and biological studies (Reinner O. Omondi et al., 2018). Such complexes have been explored for their reactivity, substitution reactions, and even minimal cytotoxic activity against certain cell lines, suggesting potential in medicinal chemistry and material science.
Antioxidant Properties and Biological Activity
Research into the synthesis and properties of derivatives of this compound has revealed interesting antioxidant properties. For example, the study of a series of 6-substituted-2,4-dimethyl-3-pyridinols derived from 3-bromopyridine precursors, including modifications of the this compound structure, has shown these compounds to possess significant antioxidant properties, indicating their potential in developing therapeutic agents (M. Wijtmans et al., 2004).
Mécanisme D'action
Target of Action
Bromopyridines are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the bromopyridine acts as an electrophile, reacting with organoboron reagents .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Bromo-3,6-dimethoxypyridine would undergo oxidative addition with a palladium catalyst to form a palladium-bromopyridine complex . This complex would then undergo transmetalation with an organoboron reagent, followed by reductive elimination to form the coupled product .
Result of Action
As a reagent in organic synthesis, its primary effect would be the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling .
Propriétés
IUPAC Name |
2-bromo-3,6-dimethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-4-6(11-2)9-7(5)8/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCFWNOIAZLZSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716542 |
Source


|
| Record name | 2-Bromo-3,6-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211525-11-9 |
Source


|
| Record name | 2-Bromo-3,6-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-[1-13C]Erythro-pent-2-ulose](/img/structure/B594759.png)
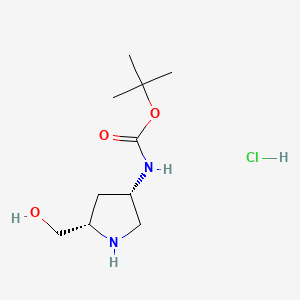

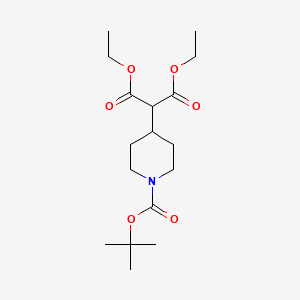
![(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B594765.png)
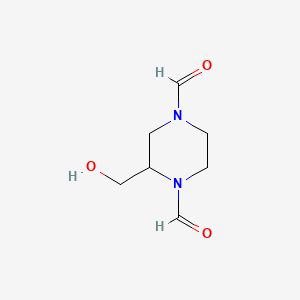


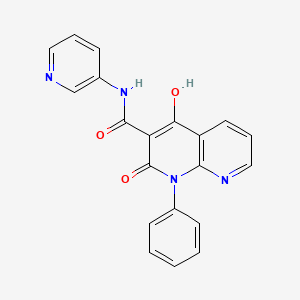
![4-{[(2Z)-But-2-en-1-yl]oxy}benzoyl fluoride](/img/structure/B594775.png)
![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B594776.png)
